molecular formula C10H4ClF4NS B14409687 2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole CAS No. 83081-30-5

2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B14409687
CAS No.: 83081-30-5
M. Wt: 281.66 g/mol
InChI Key: BQBRBJQRKYUYBK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group, a fluorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole in the presence of a fluorinating agent and a trifluoromethylating reagent. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by interfering with enzyme activities and protein functions. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to cellular dysfunction and death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

83081-30-5

Molecular Formula

C10H4ClF4NS

Molecular Weight

281.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C10H4ClF4NS/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H

InChI Key

BQBRBJQRKYUYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)F)C(F)(F)F)Cl

Origin of Product

United States

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